molecular formula C15H24N2 B1465790 {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1274462-36-0

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine

Cat. No. B1465790
CAS RN: 1274462-36-0
M. Wt: 232.36 g/mol
InChI Key: BWYHOZAOONDVNR-UHFFFAOYSA-N
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Description

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine, also known as DMPM, is a compound of great importance in the scientific world. It has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. DMPM is a versatile compound that can be used in a variety of ways, including as a substrate for enzymatic reactions, as a ligand for metal ions, and as a catalyst in organic synthesis.

Scientific Research Applications

Asymmetric Synthesis

A study detailed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, including compounds related to "{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine" (Froelich et al., 1996). This research contributes to the broader field of organic chemistry, focusing on the synthesis of piperidine-based compounds.

Serotonin 5-HT1A Receptor-Biased Agonists

Another study involved the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors (Sniecikowska et al., 2019). These compounds showed high selectivity and robust antidepressant-like activity, highlighting the therapeutic potential of piperidine derivatives in mental health treatment.

Synthesis of Substituted Piperidines

In a different approach, Katritzky et al. (1999) synthesized substituted piperidines by reacting N,N-bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes, demonstrating a versatile method for the synthesis of structurally diverse piperidines, including those related to "this compound" (Katritzky et al., 1999).

Synthesis and Characterization of Schiff Bases

Research by Pandey and Srivastava (2011) involved synthesizing novel schiff bases of 3-aminomethyl pyridine, leading to the creation of compounds with potential anticonvulsant activity (Pandey & Srivastava, 2011). This study contributes to the development of new therapeutic agents in neurology.

Preparation and Characterization of 'Research Chemicals'

Wallach et al. (2015) prepared and characterized substances like diphenidine, a dissociative agent with a diphenylethylamine nucleus, closely related to the chemical structure of interest (Wallach et al., 2015). This research aids in understanding the properties of novel psychoactive substances.

Palladium(II) and Platinum(II) Complexes

In the field of inorganic chemistry, Mbugua et al. (2020) reported the synthesis and characterization of palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives (Mbugua et al., 2020). Such studies are crucial in the development of novel materials with potential applications in catalysis and material science.

Biochemical Analysis

Biochemical Properties

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of certain genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and growth . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. In vitro studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can lead to the formation of various metabolites, some of which may be active or toxic. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation in different cellular compartments, affecting its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-5-6-13(2)15(8-12)11-17-7-3-4-14(9-16)10-17/h5-6,8,14H,3-4,7,9-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYHOZAOONDVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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